(4-Chloro-3-fluoro-5-methylphenyl)boronic acid
Description
(4-Chloro-3-fluoro-5-methylphenyl)boronic acid is a substituted arylboronic acid featuring a trifunctional aromatic ring with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at the 4-, 3-, and 5-positions, respectively. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications . The unique combination of electron-withdrawing (Cl, F) and electron-donating (CH₃) substituents on the aromatic ring influences its reactivity, acidity, and biological activity.
Properties
Molecular Formula |
C7H7BClFO2 |
|---|---|
Molecular Weight |
188.39 g/mol |
IUPAC Name |
(4-chloro-3-fluoro-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3,11-12H,1H3 |
InChI Key |
KOGZLMLBBRPYAQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)Cl)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, where the aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process involves crystallization and recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the primary application of (4-chloro-3-fluoro-5-methylphenyl)boronic acid, enabling the formation of biaryl structures through palladium-catalyzed coupling with aryl halides .
Mechanism
-
Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.
-
Transmetallation : Boronic acid transfers its aryl group to Pd(II).
-
Reductive Elimination : Pd(II) releases the biaryl product, regenerating Pd(0).
Key Conditions
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃, Na₂CO₃, or Et₃N.
Example Reactions
Diol Complexation and Ester Formation
The boronic acid group forms reversible esters with 1,2- or 1,3-diols, a property exploited in sensing and drug delivery .
Mechanism
-
Equilibrium Reaction :
-
pH Sensitivity : Optimal at pH > 8 due to deprotonation of the boronic acid .
Protodeboronation
Under acidic or oxidative conditions, the boronic acid may undergo protodeboronation to yield the corresponding arene:
Mitigation : Use inert atmospheres and avoid strong acids.
Oxidative Stability
-
Stable under mild oxidative conditions but decomposes with strong oxidizers (e.g., KMnO₄).
Industrial and Pharmaceutical Relevance
Scientific Research Applications
(4-Chloro-3-fluoro-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluoro-5-methylphenyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The introduction of fluorine and chlorine substituents significantly impacts the acidity of boronic acids. Fluorine, being highly electronegative, lowers the pKa of the boronic acid group by stabilizing the conjugate base. For example, phenylboronic acid has a pKa of ~8.86, while fluorinated analogs exhibit enhanced acidity, improving their diol-binding capacity in aqueous solutions .
Key Comparison:
Reactivity in Cross-Coupling Reactions
Substituent positions critically influence Suzuki-Miyaura coupling efficiency. Meta-substituted aryl boronic acids generally exhibit superior reactivity over ortho-substituted analogs due to reduced steric hindrance . For example:
- 3,5-Dimethylphenylboronic acid achieves 74% yield in Pd-catalyzed couplings, whereas ortho-substituted derivatives show lower yields (~65–68%) .
- 4-Chlorophenylboronic acid (65% yield) is less reactive than the target compound, likely due to the absence of fluorine’s electronic effects .
The target compound’s 3-fluoro and 5-methyl groups may balance steric and electronic effects, though direct yield data are unavailable in the evidence.
Data Tables
Table 1: Comparison of Physicochemical Properties
| Compound | Substituents | pKa (Est.) | Key Applications |
|---|---|---|---|
| (4-Chloro-3-fluoro-5-methylphenyl)boronic acid | 4-Cl, 3-F, 5-CH₃ | ~7.5–8.0* | Suzuki coupling, drug design |
| Phenylboronic acid | None | 8.86 | Reference compound |
| (3-Fluoro-5-methylphenyl)boronic acid | 3-F, 5-CH₃ | ~8.2 | Material science |
| 4-Chlorophenylboronic acid | 4-Cl | ~8.5 | Intermediate synthesis |
*Estimated based on fluorinated analog trends .
Biological Activity
(4-Chloro-3-fluoro-5-methylphenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a chlorinated aromatic ring with a fluorine and a methyl substituent. This unique structure is significant for its reactivity and biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, enhancing their utility in drug design and development.
Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. In a study focusing on the inhibition of histone methyltransferases (HMTs), compounds similar to this compound showed improved binding affinities and cellular anti-proliferative activities in sensitive cancer cell lines. For instance, one compound demonstrated a 4-fold improvement in HMT activity compared to its analogs, correlating with enhanced cellular potency .
Table 1: Summary of Anticancer Activity
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.5 | MV4:11 | HMT inhibition |
| Compound B | 1.2 | K562 | HMT inhibition |
| This compound | TBD | TBD | TBD |
Antiviral Activity
The antiviral potential of boronic acids has also been explored. In studies involving viral RNA load reduction, compounds structurally related to this compound exhibited significant efficacy against viral infections, suggesting that the incorporation of fluorine may enhance bioactivity by improving molecular interactions within viral targets .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the boronic acid moiety allows for reversible binding to diols in proteins, which can modulate enzymatic activities crucial for cancer progression and viral replication.
Case Study: Inhibition of Histone Methyltransferases
In a detailed investigation, compounds with similar structures were tested for their ability to inhibit histone methyltransferases, which are pivotal in regulating gene expression associated with cancer. The results indicated that the presence of both chloro and fluoro groups significantly enhanced binding affinity to the target site, leading to improved anticancer efficacy .
Toxicity and Safety Profile
While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary assessments suggest that it may exhibit harmful effects if ingested or upon skin contact, necessitating careful handling in laboratory settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
